Methyl-5-Nitro-1H-Pyrazol-3-carboxylat

Übersicht

Beschreibung

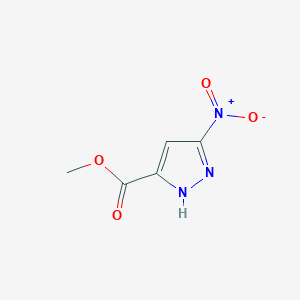

Methyl 5-nitro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C5H5N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

Forschung zur Ringtautomerie

“Methyl-5-Nitro-1H-Pyrazol-3-carboxylat” wird in der Untersuchung der Ringtautomerie verwendet. Es wurde eine Reihe von disubstituierten 1H-Pyrazolen mit Methyl-, Amino- und Nitrogruppen sowie Ester- oder Amidgruppen in den Positionen 3 und 5 synthetisiert, und die Ringtautomerie wurde mittels Röntgenbeugung, theoretischer Berechnungen, NMR- und FT-IR-Methoden untersucht .

Synthese von Pyrazolderivaten

Diese Verbindung spielt eine wichtige Rolle bei der Synthese von Pyrazolderivaten. Sie wird bei der Synthese von 3-Methyl-1-Phenyl-1H-Pyrazol-5-ol unter Verwendung von Nano-ZnO als Katalysator verwendet .

Medizinische Chemie

“this compound” ist ein wichtiger Bestandteil der medizinischen Chemie. Der Pyrazolring tritt als Kerneinheit in einer Vielzahl von führenden Medikamenten wie Celebrex, Viagra und Rimonabant auf .

Biologische Aktivität

Pyrazolderivate, einschließlich “this compound”, besitzen vielfältige biologische Aktivitäten. Sie werden als Antituberkulose-, antimikrobielle, antimykotische, entzündungshemmende, krebshemmende und antidiabetische Mittel eingesetzt .

D-Aminosäureoxidase (DAO)-Inhibitor

“this compound” ist ein potenter und selektiver D-Aminosäureoxidase (DAO)-Inhibitor, der DAO-Zellen vor oxidativem Stress schützt, der durch D-Serin induziert wird .

Schmerzlinderung

Diese Verbindung verhindert speziell Formalin-induzierte tonische Schmerzen, was sie zu einem wertvollen Instrument in der Forschung zur Schmerzlinderung macht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate typically involves the nitration of methyl 1H-pyrazole-3-carboxylate. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions,

Biologische Aktivität

Methyl 5-nitro-1H-pyrazole-3-carboxylate (CAS 181585-93-3) is a pyrazole derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its potential as an antimicrobial, anti-inflammatory, and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of methyl 5-nitro-1H-pyrazole-3-carboxylate, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Methyl 5-nitro-1H-pyrazole-3-carboxylate features a nitro group at the 5-position and a carboxylate group at the 3-position of the pyrazole ring. The molecular formula is CHNO, with a molecular weight of 171.11 g/mol. Its structural characteristics contribute to its reactivity and biological activity, making it soluble in various organic solvents .

The biological activity of methyl 5-nitro-1H-pyrazole-3-carboxylate is primarily attributed to its interaction with biological targets through several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new agrochemicals.

- Anti-inflammatory Effects : Research indicates that this pyrazole derivative can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Anticancer Potential : Studies have shown that methyl 5-nitro-1H-pyrazole-3-carboxylate can inhibit cancer cell proliferation. For example, it has demonstrated cytotoxic effects against breast cancer cells (MDA-MB-231) with an IC ranging from 2.43 to 7.84 μM .

Antimicrobial Activity

Methyl 5-nitro-1H-pyrazole-3-carboxylate has shown efficacy against a range of microbial strains. The following table summarizes its antimicrobial activity:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound possesses strong antibacterial and antifungal properties, making it a potential candidate for agricultural applications.

Anticancer Activity

The anticancer properties of methyl 5-nitro-1H-pyrazole-3-carboxylate have been evaluated in various studies. Notably, its effects on cancer cell lines are summarized below:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | Induction of apoptosis via caspase activation |

| HepG2 (Liver Cancer) | 4.98 - 14.65 | Inhibition of microtubule assembly |

The compound's ability to induce apoptosis in cancer cells suggests that it may act as a microtubule-destabilizing agent, similar to other known anticancer drugs .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of methyl 5-nitro-1H-pyrazole-3-carboxylate on various cancer cell lines. Results indicated that at concentrations as low as 1 µM, significant morphological changes and increased caspase-3 activity were observed in MDA-MB-231 cells, confirming its potential as an anticancer agent .

- Agrochemical Development : Research has indicated that this compound can be utilized in developing novel pesticides due to its biological activity against agricultural pests and pathogens. Its effectiveness in inhibiting pest growth supports its application in agrochemical formulations.

Eigenschaften

IUPAC Name |

methyl 5-nitro-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-12-5(9)3-2-4(7-6-3)8(10)11/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTINMTPELZSAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361632 | |

| Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181585-93-3 | |

| Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-nitro-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.